molecular formula C18H20N2O2S B2830208 (E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide CAS No. 314028-55-2

(E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide

Cat. No. B2830208
CAS RN: 314028-55-2
M. Wt: 328.43
InChI Key: XOGBUYVCVRQDNJ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Opioid Research

  • The exploration of synthetic opioids, including compounds structurally related to (E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide, has been significant in understanding opioid receptor selectivity and the development of potential analgesics with reduced abuse liability. Such research contributes to the ongoing efforts to find safer alternatives to traditional opiates (Elliott, Brandt, & Smith, 2016).

Antibacterial Applications

  • Studies have shown that derivatives of thiophene, which is structurally similar to the compound , exhibit antibacterial properties. This indicates potential applications in designing novel antibacterial agents to combat resistant bacterial strains (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Neurological Research

  • Research into compounds with isopropylamino groups has contributed to the development of radioligands for positron emission tomography (PET) imaging of neurological receptors, aiding in the study of brain function and the progression of neurological disorders (Fujinaga et al., 2012).

Cancer Research

  • The identification of kinesin spindle protein (KSP) inhibitors, related to the compound structure, highlights the potential for developing targeted anticancer therapies. This approach focuses on disrupting cell division in cancer cells, offering a promising direction for cancer treatment research (Theoclitou et al., 2011).

Metabolic Disorders

  • Compounds incorporating elements of the chemical structure have been evaluated for their antidiabetic activity, presenting a novel approach to managing diabetes through modulation of metabolic pathways (Patil et al., 2013).

properties

IUPAC Name

4-methyl-N-[(E)-3-oxo-3-(propan-2-ylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12(2)19-18(22)16(11-15-5-4-10-23-15)20-17(21)14-8-6-13(3)7-9-14/h4-12H,1-3H3,(H,19,22)(H,20,21)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGBUYVCVRQDNJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide

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